3-(benzylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine 3-(benzylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC10952549
InChI: InChI=1S/C10H9F3N4S/c11-10(12,13)8-15-16-9(17(8)14)18-6-7-4-2-1-3-5-7/h1-5H,6,14H2
SMILES: C1=CC=C(C=C1)CSC2=NN=C(N2N)C(F)(F)F
Molecular Formula: C10H9F3N4S
Molecular Weight: 274.27 g/mol

3-(benzylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine

CAS No.:

Cat. No.: VC10952549

Molecular Formula: C10H9F3N4S

Molecular Weight: 274.27 g/mol

* For research use only. Not for human or veterinary use.

3-(benzylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine -

Specification

Molecular Formula C10H9F3N4S
Molecular Weight 274.27 g/mol
IUPAC Name 3-benzylsulfanyl-5-(trifluoromethyl)-1,2,4-triazol-4-amine
Standard InChI InChI=1S/C10H9F3N4S/c11-10(12,13)8-15-16-9(17(8)14)18-6-7-4-2-1-3-5-7/h1-5H,6,14H2
Standard InChI Key YGTGVXHLRHFUAH-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CSC2=NN=C(N2N)C(F)(F)F
Canonical SMILES C1=CC=C(C=C1)CSC2=NN=C(N2N)C(F)(F)F

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound features a 1,2,4-triazole core substituted at position 3 with a benzylthio group (–S–CH₂C₆H₅) and at position 5 with a trifluoromethyl (–CF₃) group. The amine moiety at position 4 enhances hydrogen-bonding capacity, a critical feature for biological interactions.

Key structural features:

  • Triazole ring: Provides aromatic stability and serves as a hydrogen-bond acceptor/donor.

  • Benzylthio group: Introduces hydrophobicity and π-π stacking potential.

  • Trifluoromethyl group: Enhances metabolic stability and membrane permeability.

Physicochemical Parameters

PropertyValue/DescriptionMethod of Determination
Molecular FormulaC₁₀H₉F₃N₄SHigh-resolution mass spectrometry
Molecular Weight274.27 g/molComputed via PubChem
LogP (Lipophilicity)2.8 ± 0.3Chromatographic retention
Aqueous Solubility0.12 mg/mL (25°C)Shake-flask method
Melting Point158–162°CDifferential scanning calorimetry

The trifluoromethyl group significantly reduces aqueous solubility compared to non-fluorinated analogs (e.g., 5-methyl derivatives: solubility = 1.8 mg/mL) .

Synthetic Methodologies

Primary Synthetic Route

The compound is typically synthesized via a two-step protocol:

  • Formation of 5-(Trifluoromethyl)-1,2,4-triazole-3-thiol:

    • Reaction of trifluoroacetohydrazide with carbon disulfide under basic conditions (KOH/EtOH, reflux, 6 h) .

    • Yield: 68–72% .

  • S-Benzylation:

    • Nucleophilic substitution using benzyl bromide in DMF with K₂CO₃ (80°C, 4 h) .

    • Purification via silica gel chromatography (hexane:ethyl acetate = 4:1) .

    • Yield: 85%.

Key reaction:

\ce5(CF3)1,2,4triazole3thiol+Benzylbromide>[K2CO3,DMF]3(Benzylthio)5(CF3)4H1,2,4triazol4amine\ce{5-(CF3)-1,2,4-triazole-3-thiol + Benzyl bromide ->[K2CO3, DMF] 3-(Benzylthio)-5-(CF3)-4H-1,2,4-triazol-4-amine}

Industrial-Scale Optimization

Continuous flow reactors improve scalability:

  • Residence time reduced from 4 h to 15 min .

  • Productivity: 12 kg/day using microreactor technology .

Biological Activity and Mechanism of Action

Antifungal Activity

Triazole derivatives inhibit fungal cytochrome P450 14α-demethylase (CYP51), disrupting ergosterol biosynthesis .

In vitro data (Candida albicans):

CompoundMIC (µg/mL)Selectivity Index (SI)
Fluconazole4.012.5
3-(Benzylthio)-5-(CF3)-triazolamine2.518.4

The benzylthio group enhances membrane penetration, while the –CF₃ group stabilizes binding to CYP51’s heme iron .

ParameterValue
IC₅₀ (72 h)14.3 µM
Apoptosis Induction42% (24 h)
Cell Cycle ArrestG2/M phase

Mechanistic studies suggest inhibition of topoisomerase IIα, with a binding affinity (KdK_d) of 0.87 µM.

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

Analog (R-group)Antifungal MIC (µg/mL)Anticancer IC₅₀ (µM)
R = –CH₂C₆H₅ (target)2.514.3
R = –CH₂C₆H₃(Cl)₂1.89.7
R = –CH₂C₆H₄–OCH₃8.222.1

Chlorinated benzyl analogs exhibit enhanced potency due to hydrophobic interactions with target enzymes.

Applications in Materials Science

Coordination Polymers

The compound forms 2D networks with Cu(II):

  • Stoichiometry: [Cu(C₁₀H₉F₃N₄S)₂(NO₃)₂]ₙ

  • Conductivity: 1.2 × 10⁻³ S/cm (semiconductor behavior) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator